molecular formula C7H9ClN2O2S B1601028 2-Amino-4-chloro-5-methylbenzenesulfonamide CAS No. 55825-29-1

2-Amino-4-chloro-5-methylbenzenesulfonamide

Cat. No. B1601028
CAS RN: 55825-29-1
M. Wt: 220.68 g/mol
InChI Key: UEAKDHBCPDHOEG-UHFFFAOYSA-N
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Description

“2-Amino-4-chloro-5-methylbenzenesulfonic acid” (ACMS) is a sulfonation agent used in wastewater treatment . It reacts with hydroxide and hydrogen chloride to form the corresponding sulfonic acid, which can be precipitated as its sodium salt . ACMS is also an inhibitor of macrocyclic peptides, such as angiotensin II .


Synthesis Analysis

The compound is obtained by chlorination of p-toluenesulfonic acid to form 3-chloro-4-methylbenzenesulfonic acid, subsequent nitration of this acid to a mixture of nitro isomers, precipitation of the 2-chloro-4-methyl-6-nitrobenzenesulfonic acid with sodium chloride solution, and, finally, Bechamp reduction of the nitro group with iron and acetic acid .


Molecular Structure Analysis

The molecular formula of ACMS is C7H8ClNO3S . The InChI code is 1S/C7H8ClNO3S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,9H2,1H3,(H,10,11,12) .


Chemical Reactions Analysis

The reaction solution of ACMS contains chlorides, which are the byproduct of the hydrolysis of ACMS . Low energy conditions are required for the reaction to proceed .


Physical And Chemical Properties Analysis

ACMS is a white to buff powder . It is essentially insoluble as a free acid but soluble as a sodium or ammonium salt . The product begins to melt at 324°C . An exothermic decomposition starts at 325°C .

Safety And Hazards

ACMS has a GHS07 signal word "Warning" . The hazard statements include H315: Causes skin irritation, and H319: Causes serious eye irritation . Precautionary statements include P264: Wash skin thoroughly after handling, P280: Wear protective gloves/eye protection/face protection, P302+P352: IF ON SKIN: Wash with plenty of water, P337+P313: If eye irritation persists: Get medical advice/attention, and P362+P364: Take off contaminated clothing and wash it before reuse .

properties

IUPAC Name

2-amino-4-chloro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAKDHBCPDHOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514765
Record name 2-Amino-4-chloro-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-methylbenzenesulfonamide

CAS RN

55825-29-1
Record name 2-Amino-4-chloro-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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